

"experimental procedure for the synthesis of 2-Morpholino-2-phenylacetonitrile"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Morpholino-2-phenylacetonitrile*

Cat. No.: *B098995*

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Application Note: One-Pot Synthesis of 2-Morpholino-2-phenylacetonitrile

Abstract

This application note provides a detailed experimental protocol for the one-pot synthesis of **2-Morpholino-2-phenylacetonitrile**, a valuable intermediate in drug discovery and development. The synthesis is achieved through a Strecker reaction, a three-component condensation of benzaldehyde, morpholine, and a cyanide source. This method offers a straightforward and efficient route to the target compound. This document outlines the reaction procedure, purification methods, and comprehensive characterization data.

Introduction

α -Aminonitriles are a critical class of organic compounds that serve as versatile precursors for the synthesis of α -amino acids and various nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry.^[1] The Strecker synthesis, first reported in 1850, remains one of the most effective and widely used methods for the preparation of α -aminonitriles.^{[2][3]} This reaction is a one-pot three-component condensation of an aldehyde, an amine, and a cyanide source.^{[4][5]} This application note details the synthesis of **2-Morpholino-2-phenylacetonitrile**, a key building block for the development of novel therapeutic agents.

Experimental Protocol

The synthesis of **2-Morpholino-2-phenylacetonitrile** is performed via a one-pot Strecker reaction as depicted in the workflow below.

Materials and Equipment

- Benzaldehyde (Reagent Grade, ≥99%)
- Morpholine (Reagent Grade, ≥99%)
- Potassium Cyanide (KCN) (ACS Reagent, ≥96.0%)
- Glacial Acetic Acid (ACS Reagent, ≥99.7%)
- Ethanol (Anhydrous, ≥99.5%)
- Diethyl Ether (Anhydrous, ≥99.7%)
- Deionized Water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves. Caution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood.

Procedure

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (10.6 g, 100 mmol) and morpholine (8.7 g, 100 mmol) in 100 mL of ethanol.

- **Addition of Cyanide:** In a separate beaker, carefully prepare a solution of potassium cyanide (6.5 g, 100 mmol) in 20 mL of deionized water.
- **Reaction Execution:** Cool the ethanolic solution of benzaldehyde and morpholine to 0-5 °C using an ice bath. To this cooled solution, slowly add the potassium cyanide solution dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
- **Acidification:** After the addition of potassium cyanide is complete, slowly add glacial acetic acid (6.0 g, 100 mmol) to the reaction mixture while maintaining the temperature at 0-5 °C.
- **Reaction Progression:** Allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of deionized water and 100 mL of diethyl ether.
- **Extraction:** Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
- **Washing and Drying:** Combine the organic extracts and wash them with 100 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. The crude **2-Morpholino-2-phenylacetonitrile** can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

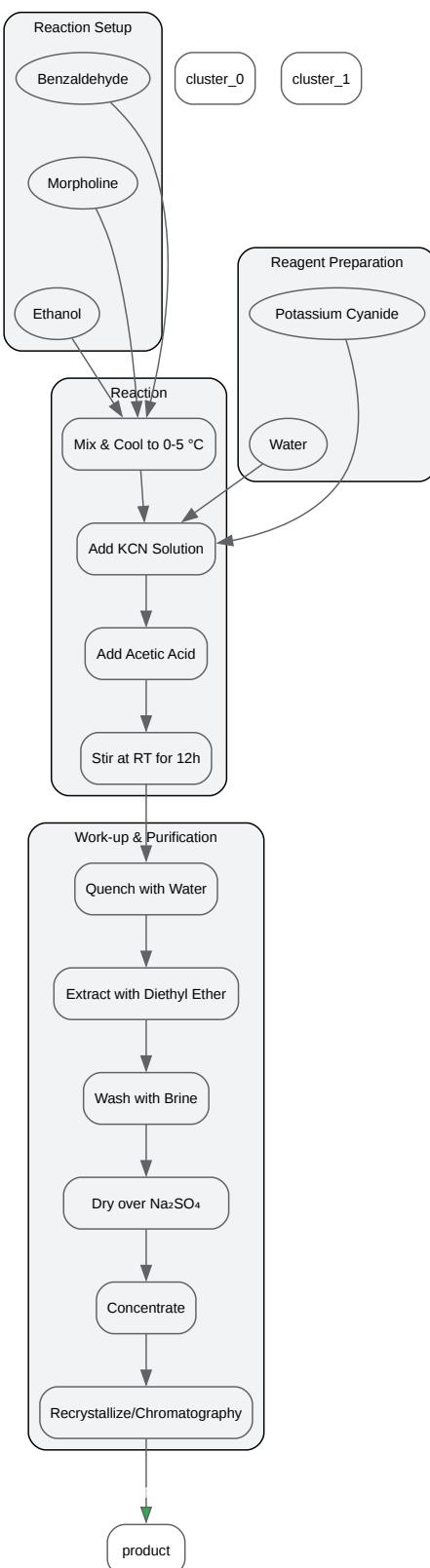
The following table summarizes the quantitative data for the synthesized **2-Morpholino-2-phenylacetonitrile**.

Parameter	Value
Yield	85-95%
Melting Point	78-80 °C
Appearance	White to off-white crystalline solid
Molecular Formula	C ₁₂ H ₁₄ N ₂ O
Molecular Weight	202.26 g/mol
¹ H NMR (CDCl ₃)	δ 7.50-7.30 (m, 5H, Ar-H), 4.85 (s, 1H, CH-CN), 3.80-3.60 (m, 4H, O-(CH ₂) ₂), 2.80-2.60 (m, 4H, N-(CH ₂) ₂)
¹³ C NMR (CDCl ₃)	δ 135.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH), 118.0 (CN), 67.0 (O-CH ₂), 63.0 (CH-CN), 50.0 (N-CH ₂)
IR (KBr, cm ⁻¹)	2960 (C-H), 2850 (C-H), 2235 (C≡N), 1450 (C=C), 1115 (C-O-C)

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the experimental workflow for the one-pot synthesis of **2-Morpholino-2-phenylacetonitrile**.

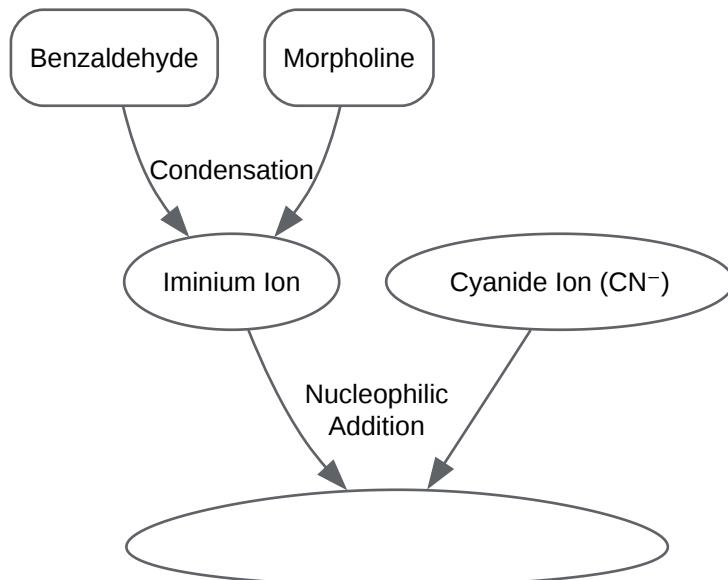


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Caption: One-pot synthesis workflow for **2-Morpholino-2-phenylacetonitrile**.

Reaction Signaling Pathway

The diagram below illustrates the reaction mechanism for the Strecker synthesis of **2-Morpholino-2-phenylacetonitrile**.



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- To cite this document: BenchChem. ["experimental procedure for the synthesis of 2-Morpholino-2-phenylacetonitrile"]. BenchChem, [2025]. [Online PDF]. Available at:

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